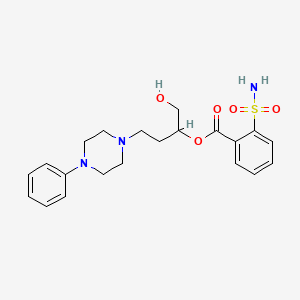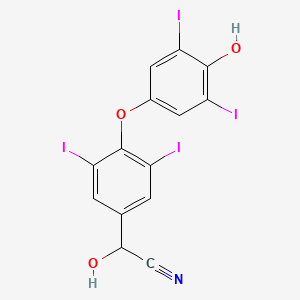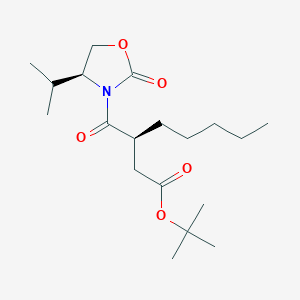![molecular formula C9H12N2O7 B13860237 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and an azanyl(15N)amino group. This compound is part of the benzenetriol family, which are known for their polyphenolic properties and modest solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the hydroxyl groups and the azanyl(15N)amino group. The formyloxy formate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis processes, including nitration, reduction, and esterification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted benzenes .
Wissenschaftliche Forschungsanwendungen
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and azanyl(15N)amino groups. These functional groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,4-triol: Another benzenetriol with hydroxyl groups at different positions.
Hydroxyhydroquinone: A compound with similar hydroxyl group arrangements but different substituents.
Phloroglucinol: A benzenetriol with hydroxyl groups at positions 1, 3, and 5.
Uniqueness
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol is unique due to the presence of the azanyl(15N)amino group, which imparts distinct chemical and biological properties compared to other benzenetriols .
Eigenschaften
Molekularformel |
C9H12N2O7 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1-5-6-2-4/h1-2,9-12H,3,8H2;1-2H/i8+1,9+1; |
InChI-Schlüssel |
SVXFUNDIESOTBN-KCJWSGGHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1C[15NH][15NH2])O)O)O.C(=O)OOC=O |
Kanonische SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)OOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)




![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)



![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
